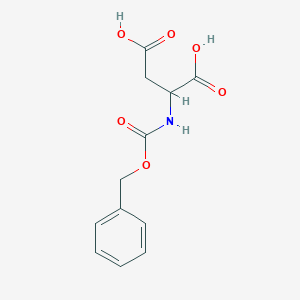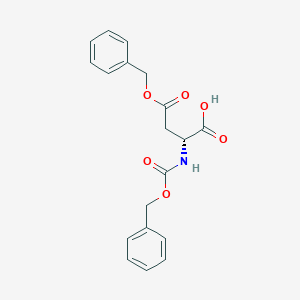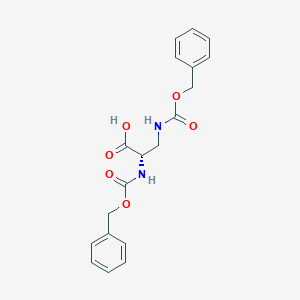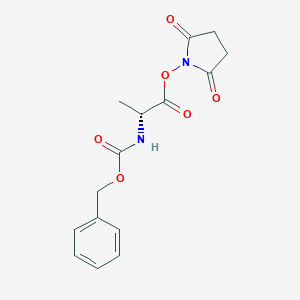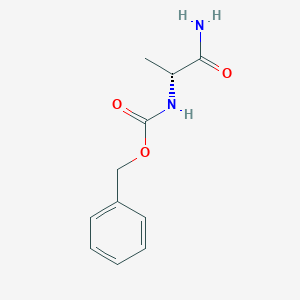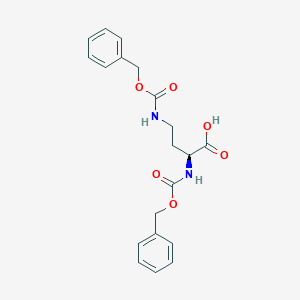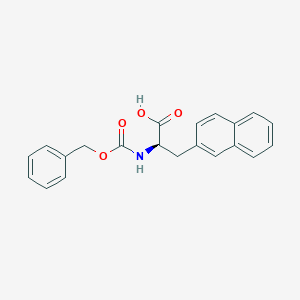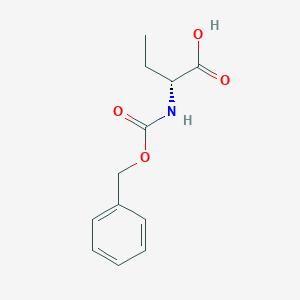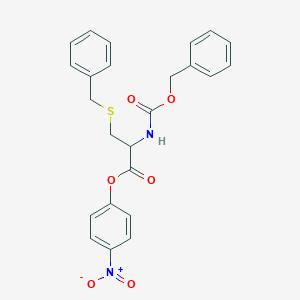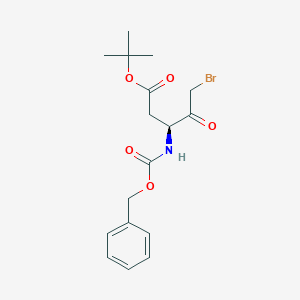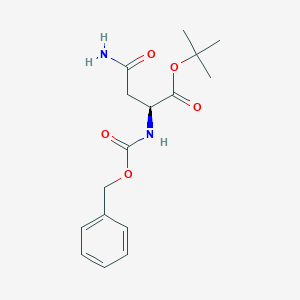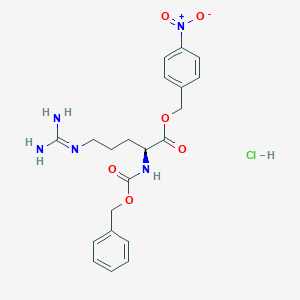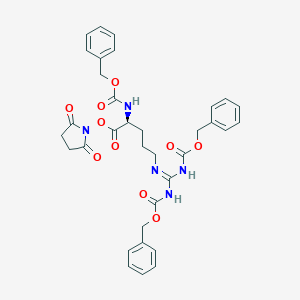
Trityl-L-Proline
Übersicht
Beschreibung
Trityl-L-Proline is a chemical compound with the molecular formula C24H23NO2 and a molecular weight of 357.44 . It is used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of Trityl-L-Proline involves the conjugation of a racemic (R/S) nitroxide with the racemic (M/P) trityl radical via L-proline . The trityl group was proposed as an alternative Cys protecting group . The key difference is that cleavage of Trt could be accomplished without reduction of existing disulfide bonds .
Molecular Structure Analysis
The molecular structure of Trityl-L-Proline is complex and involves the interaction of organic biradicals . The exchange (J) interaction of these biradicals is a crucial factor controlling their physiochemical properties and potential applications .
Chemical Reactions Analysis
Trityl cations have been applied as neutral Lewis acids in different chemical reactions . The trityl cation is most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .
Physical And Chemical Properties Analysis
Trityl-L-Proline has a melting point of 165 °C and a boiling point of 496.4±45.0 °C . Its density is 1.202±0.06 g/cm3 . The compound should be stored in a sealed, dry environment at room temperature .
Wissenschaftliche Forschungsanwendungen
Study of Cellular Metabolism and Macromolecule Synthesis : L-Proline analogues, such as Trityl-L-Proline, are valuable for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. They are used in fundamental research to understand these processes (Bach & Takagi, 2013).
Synthesis of Imidazole Derivatives : Magnetic bifunctional L-Proline has been synthesized as an artificial enzyme. This catalyst is used for the synthesis of imidazole derivatives, highlighting its role in facilitating various L-Proline-based organic transformations (Aghahosseini, Ramazani, Ślepokura, & Lis, 2018).
Asymmetric Synthesis and Pharmaceutical Development : Non-proteinogenic prolines, including Trityl-L-Proline, are important for synthesizing bioactive peptides and as asymmetric catalysts in organic reactions. They are used in synthesizing various bioactive molecules or as constituents of bioactive molecules (Panday, 2011).
Multifunctional Catalyst in Organic Synthesis : L-Proline derived compounds serve as multifunctional catalysts in various chemical reactions. For instance, they have been used in the synthesis of coumarin-based unsymmetrical trisubstituted methanes (Basumatary, Mohanta, & Bez, 2019).
Peptidomimetic Chemistry for Drug Discovery : Tricyclic peptidomimetic scaffolds derived from Trityl-L-Proline are used in drug discovery research, leveraging their structural and functional characteristics for developing new leads with enhanced metabolic resistance towards proteases (Trabocchi, Rolla, Menchi, & Guarna, 2005).
Efficient Synthesis of (α-aminoalkyl)phosphonates : L-Proline is used as an organocatalyst for efficient synthesis of (α-aminoalkyl)phosphonates, showcasing its versatility in facilitating chemical reactions (Maddila, Avula, Avula, & Lavanya, 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-1-tritylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23(27)22-17-10-18-25(22)24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2,(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFHBICZVAVNCD-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428528 | |
| Record name | Trityl-L-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trityl-L-Proline | |
CAS RN |
1911-74-6 | |
| Record name | Trityl-L-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




